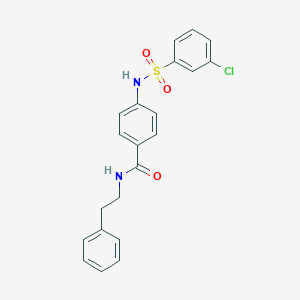![molecular formula C16H16ClFN2O4S B492920 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide CAS No. 690647-37-1](/img/structure/B492920.png)
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, causing severe respiratory and digestive problems. CFTRinh-172 has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.
Mecanismo De Acción
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide is a small molecule inhibitor that binds to the cytoplasmic side of the CFTR protein and stabilizes the closed state of the channel, thereby reducing the open probability of the channel. This results in decreased chloride transport and increased mucus viscosity. However, 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide has also been shown to increase the open probability of the channel at low concentrations, leading to increased chloride transport and improved mucus clearance.
Biochemical and Physiological Effects:
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide has been shown to improve the function of the CFTR protein in CF patients, leading to increased chloride transport and improved mucus clearance. 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide has also been shown to have anti-inflammatory effects and to reduce bacterial colonization in the lungs of CF patients. However, 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide has also been shown to have off-target effects on other ion channels and transporters, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide is a widely used tool compound for studying the function of the CFTR protein and for developing new therapies for CF. 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide has several advantages as a research tool, including its high potency, selectivity, and reversible inhibition of the CFTR protein. However, 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide has several limitations as a research tool, including its off-target effects on other ion channels and transporters, its potential toxicity, and its limited solubility and stability.
Direcciones Futuras
There are several future directions for research on 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide. One direction is to develop more potent and selective inhibitors of the CFTR protein that have fewer off-target effects and better pharmacokinetic properties. Another direction is to develop combination therapies that target multiple aspects of CF pathophysiology, such as inflammation and infection, in addition to improving CFTR function. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide and other CFTR modulators in treating CF.
Métodos De Síntesis
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide can be synthesized using a multi-step reaction sequence starting from 3-chloro-4-fluoroaniline and 4-ethoxybenzaldehyde. The first step involves the synthesis of 3-chloro-4-fluoroacetanilide by acylation of 3-chloro-4-fluoroaniline with acetic anhydride. The second step involves the synthesis of 4-ethoxy-3-(4-fluorophenyl)-2-nitrobenzaldehyde by condensation of 4-ethoxybenzaldehyde with 3-chloro-4-fluoroacetanilide in the presence of nitric acid. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst, followed by the sulfonation of the amino group with chlorosulfonic acid to yield 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in treating CF. CF is caused by mutations in the CFTR gene, which encodes the CFTR protein. The CFTR protein is a chloride channel that regulates the transport of chloride ions across cell membranes. In CF patients, the CFTR protein is defective, resulting in reduced chloride transport and increased mucus viscosity in the lungs and other organs. 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide has been shown to improve the function of the CFTR protein by increasing the open probability of the channel, leading to increased chloride transport and improved mucus clearance. 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide has also been shown to have anti-inflammatory effects and to reduce bacterial colonization in the lungs of CF patients.
Propiedades
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4S/c1-2-24-12-5-3-11(4-6-12)20-16(21)10-19-25(22,23)13-7-8-15(18)14(17)9-13/h3-9,19H,2,10H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROHKWFEORKTSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)benzamide](/img/structure/B492839.png)
![3-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B492841.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide](/img/structure/B492842.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B492844.png)

![N-(4-bromo-2-fluorophenyl)-4-[(3-chlorophenyl)sulfonylamino]benzamide](/img/structure/B492847.png)
![4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B492849.png)
![4-[(3-chlorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B492850.png)
![4-[(3-chlorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B492851.png)
![N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B492853.png)
![1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492854.png)
![N-(3-isopropoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492855.png)
![N-ethyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492858.png)
![N-isopropyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492860.png)